Anemarrhena B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anemarrhena B is derived from the rhizome of Anemarrhena asphodeloides, a plant native to China and Mongolia . It belongs to the family Asparagaceae, subfamily Agavoideae . The plant is a perennial herb with leaves that are linear and grow from the base . The dried rhizome of this plant is used in traditional Chinese medicine and is known for its anti-inflammatory, antipyretic, sedative, and diuretic effects .

Synthesis Analysis

The synthesis of Anemarrhena B involves the extraction of the compound from the rhizome of Anemarrhena asphodeloides . The extraction process involves the use of various solvents such as ethanol . The extract is then subjected to various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the identification and quantification of Anemarrhena B .

Molecular Structure Analysis

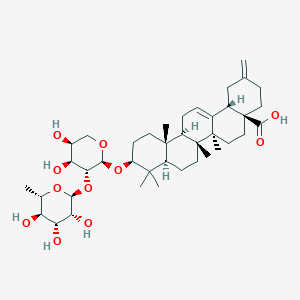

The molecular structure of Anemarrhena B is established through various analytical techniques such as ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The compound belongs to the class of steroidal saponins .

科学的研究の応用

Traditional Medicine and Pharmacology : Anemarrhena B is used in traditional medicine for various ailments such as febrile diseases, cough, and night sweats, and has shown a wide range of biological activities, including anti-tumor, anti-oxidation, anti-microbial, anti-virus, anti-inflammation, anti-osteoporosis, and anti-skin aging effects (Wang et al., 2014).

Insulin Resistance Treatment : Anemarrhena saponins from Anemarrhena B improve insulin resistance in rats through the IRS-1/PI3K/AKT pathway, suggesting potential applications in diabetes treatment (Feng et al., 2021).

Anti-Inflammatory Effects : Anemarsaponin B isolated from Anemarrhena B has shown to reduce inflammation in macrophages by regulating the nuclear factor-kappaB and p38 pathways (Kim et al., 2009).

Immune Response and Anti-Inflammatory Effects : Anemarrhena B extract enhances the immune response and exhibits anti-inflammatory effects in macrophages, potentially useful for immune-related conditions (Ji et al., 2019).

Laxative Effects : Polysaccharides from Anemarrhena B have laxative effects and could be effective in treating constipation, operating through gastrointestinal hormones and neurotransmitters (Li et al., 2019).

Scalp Care and Hair Loss Prevention : A scalp care solution containing Timosaponin B-II from Anemarrhena B improves scalp hydration, reduces dandruff, and prevents hair loss (Xiao et al., 2020).

Regulating Insulin Sensitivity in Adipocytes : The total phenolic fraction of Anemarrhena B regulates insulin sensitivity in adipocytes, important for managing metabolic disorders (Zhao et al., 2014).

Gut Microbiota Modulation and Pancreatic Function in Diabetes : Anemarrhena B modulates gut microbiota and restores pancreatic function in diabetic rats, offering a potential therapeutic approach for diabetes (Yan et al., 2021).

Reducing Blood Glucose Levels : Both processed and unprocessed Anemarrhena B can clear heat and reduce blood glucose levels, with processed forms showing better efficacy (Tian-zhu, 2010).

Antidiabetic Activity : Anemarrhena B shows antidiabetic activity, with components like mangiferin and its glucoside being active against type 2 diabetes (Miura et al., 2001).

Oxidative Stress in Obesity : Timosaponin from Anemarrhena B alleviates oxidative stress in obese rats, indicating potential use in obesity management (Liu et al., 2021).

Inflammation and Insulin Resistance Reduction : The total phenolic fraction of Anemarrhena B inhibits inflammation and reduces insulin resistance in adipocytes (Zhao et al., 2014).

Safety and Hazards

Anemarrhena B is considered toxic and should be handled only by personnel trained in handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

将来の方向性

Future research on Anemarrhena B could focus on elucidating its exact mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail . Additionally, due to its significant cytotoxicity observed at higher concentrations and longer incubation times, thorough investigation into potential adverse effects is required .

特性

IUPAC Name |

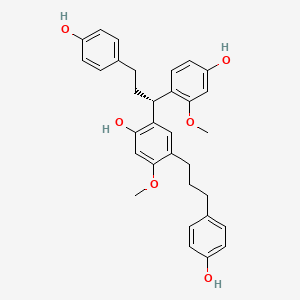

2-[(1S)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWXNHLCUWCEQV-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)[C@H](CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anemarrhena B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。